Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate
Description
Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a complex substituent pattern. Its core structure includes:
- A thiophene ring substituted with an ethyl carboxylate group at position 3, a methyl group at position 4, and an acetyl group at position 3.
- A sulfanyl-linked 1,2,4-triazinone moiety at position 2, introduced via an acetylated amino linker.
This compound is synthesized through multistep reactions, likely involving Gewald’s method for 2-aminothiophene formation , followed by functionalization with the triazinone-sulfanyl group.
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S2/c1-5-25-15(24)11-7(2)12(9(4)21)27-14(11)17-10(22)6-26-16-18-13(23)8(3)19-20-16/h5-6H2,1-4H3,(H,17,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFLYENMNNMEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NN=C(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties. They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It’s known that the compound is synthesized via a nucleophilic attack of the exocyclic amino group of triazole at the activated double bond of enaminone. This leads to the formation of a Michael-type intermediate, which undergoes intramolecular cyclization with concurrent elimination of NHMe2 and H2O molecules to give the final products.
Biochemical Pathways
It’s known that thiophene derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities.
Pharmacokinetics
It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially impact the bioavailability of the compound.
Biological Activity
Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiophene core, which is substituted with various functional groups including an acetyl group and a triazine derivative. The presence of these moieties suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which are essential for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound were tested against various cancer cell lines. The results demonstrated promising antiproliferative effects.
Case Study: Antiproliferative Activity
In a study involving triazine derivatives, compounds showed IC50 values ranging from 1.0 to 64.5 μg/mL against different cancer cell lines such as MCF-7 and HEPG-2. The most potent compounds were noted to disrupt microtubule networks in cancer cells, indicating a mechanism of action that involves interference with cellular structures essential for mitosis .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that similar thiophene and triazine derivatives exhibit activity against various bacterial strains.
Table: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl Derivative | P. aeruginosa | 8 µg/mL |
These findings suggest that the structural features of the compound contribute to its ability to inhibit bacterial growth .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial properties, there is evidence suggesting that compounds similar to this compound may exhibit anti-inflammatory and analgesic effects. These activities are often assessed using animal models where inflammation is induced and the efficacy of the compound is measured through reduction in swelling or pain response.
The mechanisms underlying the biological activities of ethyl 5-acetyl-4-methyl derivatives are multifaceted:
- Cell Cycle Interference : Compounds may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
- Enzyme Inhibition : Inhibition of alkaline phosphatases has been observed, which may correlate with anti-proliferative effects.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest an increase in ROS production leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiophene Derivatives
Key Observations :
- The target compound distinguishes itself via the triazinone-sulfanyl-acetylamino group at position 2, a feature absent in simpler derivatives like 1 or phenyl-substituted analogs .
- Synthetic Pathways: While most thiophene derivatives rely on Gewald’s method , the target compound likely requires additional steps to introduce the triazinone-sulfanyl moiety, akin to bromination and coupling strategies seen in .
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight (~465.5 g/mol) and polar substituents (ester, sulfanyl, triazinone) suggest lower solubility in nonpolar solvents compared to simpler analogs like 1 .
Table 3: Comparative Bioactivity Profiles
Key Observations :
- The triazinone-sulfanyl group in the target compound may enhance hydrogen-bonding interactions with biological targets (cf. on hydrogen-bond patterns ), but its bioactivity remains uncharacterized in the provided evidence.
- Simpler analogs like 1 show moderate antibacterial activity , while cyano-substituted derivatives exhibit antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
